Héliotrine

Vue d'ensemble

Description

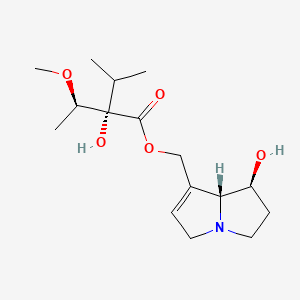

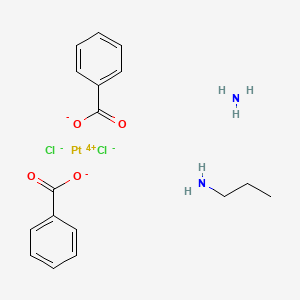

L'héliotrine est un alcaloïde pyrrolizidinique naturel que l'on trouve dans diverses espèces du genre Heliotropium, telles qu'Heliotropium europaeum et Heliotropium lasiocarpum . Les alcaloïdes pyrrolizidiniques sont connus pour leurs propriétés hépatotoxiques et cancérigènes, ce qui les rend importants à la fois dans les études toxicologiques et pharmacologiques .

Applications De Recherche Scientifique

Heliotrine has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.

Biology: Investigated for its toxicological effects on liver cells and its role in plant defense mechanisms.

Medicine: Studied for its potential therapeutic applications, including its anti-tumor properties.

Mécanisme D'action

Target of Action

Heliotrine is a monoester pyrrolizidine alkaloid . The primary targets of Heliotrine are the cells in the liver, specifically hepatoma cells . The liver is the primary site of Heliotrine metabolism and is therefore the most affected organ.

Mode of Action

Heliotrine interacts with its targets, the hepatoma cells, by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. This interaction results in changes at the cellular level, leading to the death of the affected cells .

Biochemical Pathways

Heliotrine affects the biochemical pathways related to cell death and survival. The exact pathways and their downstream effects are still under investigation. It is known that the toxicity of heliotrine and other pyrrolizidine alkaloids arises from their metabolism to reactive pyrrolic esters . These metabolites can bind to cellular macromolecules, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Heliotrine involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Heliotrine is metabolized in the liver to produce reactive metabolites. These metabolites are responsible for the toxic effects of Heliotrine . The bioavailability of Heliotrine is influenced by its metabolism. Detailed information about the adme properties of heliotrine is currently limited .

Result of Action

The primary result of Heliotrine’s action is hepatotoxicity, specifically the induction of apoptosis in hepatoma cells . This can lead to liver damage and potentially liver failure. In addition, Heliotrine has been shown to have genotoxic effects, causing DNA damage .

Action Environment

The action, efficacy, and stability of Heliotrine can be influenced by various environmental factors. For instance, the presence of other compounds can affect the metabolism of Heliotrine, potentially altering its toxicity. Additionally, factors such as the dose of Heliotrine and the duration of exposure can influence its effects

Analyse Biochimique

Biochemical Properties

Heliotrine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of heliotrine is with cytochrome P450 enzymes in the liver. These enzymes metabolize heliotrine into reactive intermediates, which can form adducts with cellular macromolecules such as DNA and proteins. This interaction leads to the formation of DNA cross-links and protein adducts, contributing to the compound’s genotoxic and hepatotoxic effects .

Cellular Effects

Heliotrine exerts various effects on different types of cells and cellular processes. In hepatocytes, heliotrine induces DNA damage, leading to the activation of DNA damage response pathways. This activation results in cell cycle arrest and apoptosis. Additionally, heliotrine affects cell signaling pathways, including those involved in inflammation and oxidative stress. The compound also influences gene expression, leading to the upregulation of genes associated with DNA repair and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of heliotrine involves its bioactivation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can bind covalently to DNA, forming DNA adducts that interfere with DNA replication and transcription. Heliotrine also inhibits the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition further contributes to the compound’s genotoxic effects. Additionally, heliotrine can induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of heliotrine change over time due to its stability and degradation. Heliotrine is relatively stable under physiological conditions, but its reactive intermediates can degrade over time, reducing their genotoxic potential. Long-term exposure to heliotrine in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function. These long-term effects include chronic inflammation, fibrosis, and the development of liver tumors .

Dosage Effects in Animal Models

The effects of heliotrine vary with different dosages in animal models. At low doses, heliotrine induces mild DNA damage and cellular stress responses. At higher doses, the compound causes significant hepatotoxicity, characterized by liver necrosis, inflammation, and fibrosis. Threshold effects have been observed, with toxic effects becoming more pronounced at doses exceeding a certain threshold. High doses of heliotrine can also lead to systemic toxicity, affecting other organs such as the kidneys and lungs .

Metabolic Pathways

Heliotrine is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes into reactive intermediates, which can undergo further biotransformation by phase II enzymes such as glutathione S-transferases. These enzymes conjugate the reactive intermediates with glutathione, facilitating their excretion from the body. Heliotrine’s metabolism also affects metabolic flux and metabolite levels, leading to alterations in cellular redox status and energy metabolism .

Transport and Distribution

Heliotrine is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, heliotrine can bind to cellular proteins and nucleic acids, influencing its localization and accumulation. The distribution of heliotrine within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of heliotrine is critical for its activity and function. Heliotrine can localize to the nucleus, where it interacts with DNA and nuclear proteins, leading to genotoxic effects. The compound can also be found in the cytoplasm, where it interacts with cytoplasmic proteins and organelles such as mitochondria. Heliotrine’s localization to specific subcellular compartments is influenced by targeting signals and post-translational modifications, which direct the compound to its sites of action .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Une méthode courante consiste à cycliser des amino-alcools avec des aldéhydes ou des cétones en milieu acide pour former le cycle pyrrolizidinique .

Méthodes de production industrielle : La production industrielle de l'héliotrine implique généralement l'extraction à partir de sources végétales, en particulier à partir d'espèces du genre Heliotropium. Le processus d'extraction comprend le séchage de la matière végétale, suivi d'une extraction par solvant et d'une purification à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : L'héliotrine subit diverses réactions chimiques, notamment :

Réduction : La réduction de l'this compound peut conduire à la formation de la dihydrothis compound.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l'atome d'azote du cycle pyrrolizidinique.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou les peracides sont des agents oxydants couramment utilisés.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Les halogénoalcanes ou les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : this compound N-oxyde

Réduction : Dihydrothis compound

Substitution : Divers dérivés pyrrolizidiniques substitués

4. Applications de la recherche scientifique

L'this compound a plusieurs applications dans la recherche scientifique :

Médecine : Étudié pour ses applications thérapeutiques potentielles, notamment ses propriétés antitumorales.

5. Mécanisme d'action

L'this compound exerce ses effets principalement par la formation de métabolites réactifs qui peuvent se lier aux macromolécules cellulaires, conduisant à une hépatotoxicité et à une cancérogénicité . Les principales cibles moléculaires comprennent l'ADN et les protéines, ce qui entraîne la formation d'adduits d'ADN et de liaisons croisées protéiques. Les voies impliquées dans la toxicité de l'this compound comprennent la bioactivation médiée par le cytochrome P450 et la formation subséquente de métabolites pyrroliques toxiques .

Comparaison Avec Des Composés Similaires

L'héliotrine est similaire à d'autres alcaloïdes pyrrolizidiniques tels que la lasiocarpine, la retrorsine et la monocrotaline . L'this compound est unique dans ses caractéristiques structurales spécifiques et son activité biologique :

Lasiocarpine : Connu pour sa forte hépatotoxicité et sa cancérogénicité.

Retrorsine : Présente des propriétés toxicologiques similaires, mais diffère dans ses voies métaboliques.

Monocrotaline : Principalement étudiée pour sa toxicité pulmonaire et son utilisation dans les modèles animaux d'hypertension pulmonaire.

L'unicité de l'this compound réside dans sa réactivité spécifique et la formation de métabolites distincts qui contribuent à son profil toxicologique .

Propriétés

IUPAC Name |

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFKRLGHEKVMNT-UJDVCPFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075381 | |

| Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-33-3 | |

| Record name | (+)-Heliotrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heliotrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB88Y4FUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)

![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)

![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)